methyl 1-methyl-6,7-dihydro-1H-indazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-6,7-dihydro-1H-indazole-4-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 1-methyl-1H-indazole-4-carboxylic acid methyl ester under acidic conditions.
Modern Approaches: Advances in synthetic chemistry have introduced methods such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to improve yield and reduce reaction time.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
Chemistry: Methyl 1-methyl-6,7-dihydro-1H-indazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development. Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 1-methyl-6,7-dihydro-1H-indazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-methyl-1H-indazole-4-carboxylate
Methyl 1H-indazole-4-carboxylate
Methyl 1H-indazole-3-carboxylate
Uniqueness: Methyl 1-methyl-6,7-dihydro-1H-indazole-4-carboxylate is distinguished by its specific structural features, such as the dihydro substitution on the indazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 1-methyl-6,7-dihydroindazole-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-12-9-5-3-4-7(10(13)14-2)8(9)6-11-12/h4,6H,3,5H2,1-2H3 |
InChI Key |
GVNFTSSZWBBSCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CCC2)C(=O)OC |
Origin of Product |
United States |
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